Product packaging for CO1686-DA(Cat. No.:)

CO1686-DA

Cat. No.: B1574313
M. Wt: 501.5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within EGFR-Mutant Non-Small Cell Lung Carcinoma (NSCLC) Research

Non-small cell lung carcinoma (NSCLC) is a leading cause of cancer-related deaths globally. A significant subset of NSCLC patients harbors activating mutations in the epidermal growth factor receptor (EGFR) gene, which drive tumor growth and proliferation dovepress.comiu.edu. The emergence of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment paradigm for these patients, offering a targeted approach compared to traditional chemotherapy dovepress.comiu.edu.

Evolution of EGFR-TKI Generations and the Rationale for Third-Generation Agents

The development of EGFR-TKIs has progressed through distinct generations, each aiming to improve efficacy and overcome resistance mechanisms.

First-generation EGFR-TKIs (e.g., Gefitinib, Erlotinib) are reversible inhibitors that target common EGFR-activating mutations, such as exon 19 deletions and the L858R point mutation in exon 21 dovepress.comtandfonline.com. While these agents initially showed significant response rates and improved progression-free survival (PFS) compared to chemotherapy, most patients inevitably develop acquired resistance within a median of 10-14 months dovepress.comfrontiersin.org. The most common mechanism of this acquired resistance, accounting for approximately 50-60% of cases, is the development of a secondary T790M "gatekeeper" mutation in exon 20 of the EGFR gene dovepress.comfrontiersin.orgnih.govnih.govdovepress.com. This mutation increases the affinity of EGFR for adenosine (B11128) triphosphate (ATP), reducing the binding efficacy of first-generation TKIs nih.govdovepress.com.

Second-generation EGFR-TKIs (e.g., Afatinib (B358), Dacomitinib) are irreversible inhibitors that covalently bind to EGFR, offering broader inhibition of the ErbB family receptors (EGFR, HER2, HER4) mims.comguidetopharmacology.orgwikipedia.org. While some second-generation agents demonstrated improved activity against the T790M resistance mutation, they also potently inhibit wild-type (WT) EGFR, leading to dose-limiting toxicities and a narrow therapeutic window guidetopharmacology.orgguidetopharmacology.orgresearchgate.net. They were not considered fully effective in managing T790M-positive NSCLC frontiersin.org.

Third-generation EGFR-TKIs were developed specifically to overcome T790M-mediated resistance while sparing WT EGFR, thereby aiming for improved efficacy and reduced off-target toxicities frontiersin.orgnih.govresearchgate.netd-nb.infoamegroups.orgacs.org. This selectivity is crucial as inhibition of WT EGFR can lead to adverse events like skin rash and diarrhea guidetopharmacology.orgresearchgate.net. These agents were designed to selectively target both the initial activating EGFR mutations and the T790M resistance mutation guidetopharmacology.orgacs.org.

Positioning of CO-1686 (Rociletinib) as a Key Third-Generation Compound

CO-1686, known as Rociletinib (B611991), emerged as a key third-generation oral, irreversible, mutant-selective EGFR inhibitor frontiersin.orgnih.govnih.govdovepress.comguidetopharmacology.orgd-nb.infofiercebiotech.com. It was specifically designed to target common EGFR-activating mutations (such as L858R and exon 19 deletions) as well as the T790M resistance mutation, while exhibiting minimal activity against wild-type EGFR nih.govnih.govdovepress.comd-nb.infoamegroups.orgacs.orgfiercebiotech.comtouchoncology.com. This selective inhibition was a significant advancement, as it aimed to circumvent the dose-limiting toxicities associated with WT EGFR inhibition seen with earlier generations guidetopharmacology.org.

Preclinical studies demonstrated Rociletinib's potent activity against EGFR with exon 19 deletion, L858R, and T790M mutations nih.govdovepress.comd-nb.info. In enzymatic experiments, Rociletinib, a selective mutant EGFR L858R/T790M inhibitor, showed inadequate effectiveness against wild-type EGFR mdpi.com. Compared to first and second-generation TKIs like Erlotinib (B232) and Afatinib in EGFR T790M models, Rociletinib exhibited dose-dependent tumor response and improved activity, a finding confirmed in transgenic mouse studies nih.govmdpi.com.

Clinical trials, such as the Phase 1/2 TIGER-X study (NCT01526928), investigated Rociletinib's efficacy in patients with EGFR-mutated NSCLC who had previously progressed on first- or second-generation EGFR TKIs nih.govfiercebiotech.comtouchoncology.comascopubs.org. Data from this study showed compelling and durable clinical activity in patients with T790M-positive NSCLC fiercebiotech.com. For instance, in T790M-positive patients identified by tumor genotyping, the objective response rate (ORR) was approximately 48% ascopubs.org. In a specific analysis of the TIGER-X trial, patients with T790M-mutant NSCLC who received Rociletinib at the 500 mg dose (n=48) had an ORR of 60% and a disease control rate (DCR) of 90% onclive.com. The median progression-free survival (PFS) in evaluable patients with T790M mutations across the 500- and 625-mg doses (n=270) was 8.0 months onclive.com. The median PFS for T790M-positive patients treated with Rociletinib (pooled 500 mg and 625 mg doses) was 6.8 months, compared to 2.7 months in the chemotherapy group in the TIGER-3 study nih.gov.

The following tables summarize key research findings related to Rociletinib's efficacy:

Table 1: Rociletinib Efficacy in T790M-Positive NSCLC (TIGER-X Study)

Patient Cohort (Genotyping Method)Objective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
T790M-positive (Tumor Genotyping)~48% ascopubs.org--
T790M-mutant (500mg dose, n=48)60% onclive.com90% onclive.com-
T790M-mutant (500mg & 625mg doses, n=270)--8.0 months onclive.com

Table 2: Rociletinib Efficacy vs. Chemotherapy in T790M-Positive NSCLC (TIGER-3 Study)

Treatment GroupPatient Cohort (T790M Status)Median Progression-Free Survival (PFS)
Rociletinib (500mg & 625mg pooled)T790M-positive (n=25)6.8 months nih.gov
ChemotherapyT790M-positive (n=20)2.7 months nih.gov

Properties

Molecular Formula

C24H26F3N7O2

Molecular Weight

501.5

SMILES

NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1

Appearance

white solid powder

Synonyms

CO1686 DA;  CO1686DA;  desacryl analogue of CO1686;  CO1686 precursor.; 1-(4-(4-((4-((3-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone

Origin of Product

United States

Molecular Mechanisms of Action of Co 1686

Irreversible Kinase Inhibition Modality

CO-1686 functions as an irreversible kinase inhibitor, a critical aspect of its mechanism of action. nih.govhemonc.orgnih.govmedchemexpress.comcaymanchem.comapexbt.comtandfonline.comcancer.govamegroups.org This irreversible binding is primarily mediated by a reactive acrylamide (B121943) group within its chemical structure. tandfonline.comdovepress.com This group forms a covalent bond with the target kinase, leading to potent and sustained inhibition of EGFR. medchemexpress.commedchemexpress.comtandfonline.comdovepress.com In in vitro studies, CO-1686 has been shown to potently and irreversibly inhibit EGFR. nih.gov Beyond EGFR, CO-1686 has been observed to inhibit more than 50% of 23 other kinase targets at a concentration of 0.1 µM, indicating a degree of broader kinase interaction while maintaining its primary selectivity for mutant EGFR. medchemexpress.commedchemexpress.com

Selective Targeting of Mutant EGFR Variants

A hallmark of CO-1686 is its selective targeting of mutant EGFR variants, a design feature aimed at overcoming common resistance mechanisms and minimizing off-target effects associated with wild-type EGFR inhibition. nih.govhemonc.orgcancer.govamegroups.orgnih.gov

CO-1686 demonstrates potent activity and high affinity for the EGFR T790M resistance mutation. medchemexpress.comnih.govhemonc.orgmedchemexpress.comnih.govmedchemexpress.comcaymanchem.comapexbt.comtandfonline.comcancer.govamegroups.orgnih.govbiointerfaceresearch.com The T790M mutation is a common mechanism of acquired resistance to first-generation EGFR TKIs, where a threonine residue at position 790 is substituted by methionine, leading to increased ATP affinity and steric hindrance that impedes inhibitor binding. medchemexpress.comaacrjournals.org

Research findings highlight the potent inhibitory activity of CO-1686 against EGFR L858R/T790M. The inhibition constant (K_i) for EGFR L858R/T790M has been reported as 21.5 nM. medchemexpress.commedchemexpress.comcaymanchem.com Furthermore, the half-maximal inhibitory concentration (IC50) for recombinant EGFR L858R/T790M is less than 0.51 nM, and for EGFR L858R/T790M enzyme activity, it is 0.04 µM. apexbt.commdpi.com This demonstrates a strong inhibitory effect on this resistant mutation. The selectivity of CO-1686 for EGFR L858R/T790M over wild-type EGFR is approximately 22-fold. medchemexpress.comnih.govapexbt.commdpi.com Structural analysis indicates that the trifluoromethyl moiety of CO-1686 forms a hydrophobic interaction with the Met790 side-chain, which is crucial for enhancing its affinity towards the T790M mutant. tandfonline.combiointerfaceresearch.comoncotarget.com

Table 1: Inhibitory Activity of CO-1686 Against EGFR Variants

EGFR VariantK_i (nM)IC50 (nM or µM)Selectivity over WT EGFR (Fold)
L858R/T790M21.5 medchemexpress.commedchemexpress.comcaymanchem.com<0.51 nM (recombinant) apexbt.com, 0.04 µM (enzyme) mdpi.com~22 medchemexpress.comnih.govapexbt.commdpi.com
Wild-Type (WT)303.3 medchemexpress.commedchemexpress.comcaymanchem.com6 nM (kinase assay) tandfonline.com, 0.31 µM (enzyme) mdpi.comN/A

In addition to its activity against T790M, CO-1686 also potently inhibits common activating EGFR mutations, such as the L858R point mutation and exon 19 deletions. nih.govapexbt.comtandfonline.comamegroups.orgnih.govoncotarget.comnih.govoncotarget.com These mutations are frequently observed in NSCLC patients and are typically sensitive to first-generation EGFR TKIs. medchemexpress.com

CO-1686 has shown significant antiproliferative activity against NSCLC cell lines harboring these activating mutations. For instance, the IC50 for human HCC827 cells (with an exon 19 deletion) is 0.031 µM. medchemexpress.com For human NCI-H1975 cells, which express the EGFR L858R/T790M mutant, the GI50 (growth inhibition at 50%) is 0.03 µM. medchemexpress.com In a broader range of NSCLC cell lines expressing mutant EGFR (HCC827, PC9, HCC827-EPR, and NCI-H1975), CO-1686 potently inhibited cell proliferation with GI50 values ranging from 7 to 32 nM. caymanchem.comapexbt.com The compound also demonstrates inhibitory activity against other minor EGFR mutants, including G719S and L861Q. apexbt.com

A key advantage of CO-1686 is its minimal activity against wild-type (WT) EGFR. nih.govhemonc.orgmedchemexpress.comnih.govcancer.govnih.gov This differential activity is crucial for reducing off-target toxicities commonly associated with earlier-generation EGFR TKIs that inhibit both mutant and wild-type forms, leading to adverse effects such as skin rash and diarrhea. hemonc.orgcancer.govnih.gov

The K_i value for wild-type EGFR is reported as 303.3 nM. medchemexpress.commedchemexpress.comcaymanchem.com In kinase assays, the IC50 for WT EGFR is 6 nM, and for WT EGFR enzyme activity, it is 0.31 µM. tandfonline.commdpi.com This indicates a significantly lower potency against the wild-type receptor compared to the mutant forms. The approximately 22-fold selectivity of CO-1686 for mutant EGFR over WT EGFR underscores its ability to spare normal cells expressing wild-type EGFR. medchemexpress.comnih.govapexbt.commdpi.com Structural studies suggest that a methoxyl group within CO-1686 contributes to its superior selectivity. This methoxyl substituent is thought to interact favorably with EGFR, while its presence would cause steric hindrance with bulkier residues found in other kinases at positions equivalent to Leu792 in EGFR, thereby limiting off-target interactions. oncotarget.com

Covalent Binding Interactions

The irreversible inhibition by CO-1686 is underpinned by specific covalent binding interactions within the EGFR kinase domain.

CO-1686 forms a covalent bond with the conserved Cysteine 797 (C797) residue located in the ATP-binding pocket of the EGFR kinase domain. nih.govapexbt.comtandfonline.comdovepress.comnih.govbiointerfaceresearch.comaacrjournals.orgoncotarget.comaacrjournals.orgacs.org This covalent modification is critical for its irreversible inhibitory action. nih.govtandfonline.comdovepress.com

Mass spectrometry analyses have confirmed the formation of a covalent complex between CO-1686 and the EGFR L858R/T790M protein, with pepsin digest analyses specifically identifying the modification of the Cys797 residue. nih.gov Furthermore, crystal structures of EGFR T790M and L858R mutants bound to CO-1686 explicitly show the compound covalently attached to Cys797, confirming this key interaction in both mutant forms. oncotarget.com The acrylamide group of CO-1686 is the specific functional group responsible for forming this covalent linkage with Cys797. nih.govtandfonline.comdovepress.com

Role of the Meta-Acrylamide Group

The meta-acrylamide group is a critical functional moiety within the chemical structure of CO-1686, playing a pivotal role in its molecular mechanism of action nih.gov. This group is responsible for forming an irreversible covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain nih.govnih.govdovepress.comresearchgate.netnih.gov. This covalent attachment is fundamental to the sustained and potent inhibitory effect of CO-1686 on mutant EGFR nih.gov.

Structural Basis of Kinase Binding and Selectivity

The selectivity and potency of CO-1686 against mutant EGFR are rooted in its specific interactions with key residues within the EGFR kinase domain and the conformational changes it induces or accommodates upon binding.

Interactions with EGFR Kinase Domain Residues (e.g., Met793)

CO-1686 establishes crucial interactions with several residues in the EGFR kinase domain, contributing to its binding affinity and selectivity. The anilinopyrimidine core of CO-1686 forms bidentate hydrogen bonds with the main chain amide and carbonyl backbone of Met793, a residue located in the hinge region of the EGFR kinase domain researchgate.netnih.govnih.govresearchgate.netnih.govtandfonline.commdpi.comacs.org. This hydrogen bonding interaction is essential for the initial reversible binding of EGFR inhibitors acs.org.

Furthermore, the trifluoromethyl substituent of CO-1686 is instrumental in forming strong hydrophobic interactions with Met790, which acts as the gatekeeper residue in the mutant EGFR researchgate.netnih.govresearchgate.netnih.govnih.govaacrjournals.orgmdpi.com. This specific hydrophobic interaction with Met790 is a key determinant of CO-1686's selectivity for mutant EGFR, as the smaller threonine (Thr790) residue found in wild-type EGFR does not facilitate such strong hydrophobic forces, resulting in lower affinity for the wild-type enzyme nih.govnih.govnih.govaacrjournals.orgmdpi.com. The methoxyl group of CO-1686 also contributes to its selectivity for EGFR nih.govnih.govmdpi.com. This methoxyl substituent extends towards the Leu792 side-chain and is believed to play a significant role in preventing binding to other kinases that possess bulkier residues at the position analogous to Leu792, thereby enhancing EGFR specificity nih.gov.

Conformational Changes and Binding Mode Analysis

CO-1686 binds to the active DFG-in/αC-in conformations of EGFR researchgate.netnih.govmdpi.com. Molecular docking investigations have indicated that CO-1686 and its analogous compounds interact with the EGFR L858R/T790M mutation with high binding energy jppres.com. The precise positioning and orientation of the acrylamide electrophile within the active site are critical, as they influence the reaction mechanism by affecting the interactions between the acrylamide electrophile, the Cys797 thiol nucleophile, and the Asp800 carboxylate nih.gov.

Studies employing molecular dynamics simulations and principal component analysis have revealed that conformational changes within EGFR, particularly in the A-loop, G-loop, and αC-helix, can impact the relative orientation of Cys797, Asp800, and the acrylamide group of the inhibitor acs.org. These analyses have identified distinct clusters of enzyme conformations, highlighting the dynamic nature of the binding process nih.govacs.orgfrontiersin.org. The average distance between the thiol group of Cys797 and the terminal alkene carbon of the ligand's acrylamide in these simulations has been reported to be approximately 4.37 Å nih.govacs.org.

Comparison of Binding Modes with Analogous Inhibitors

CO-1686 stands as a prominent third-generation EGFR TKI, often compared to other inhibitors such as osimertinib (B560133) (AZD9291) nih.govtandfonline.comacs.orgoncotarget.com. Both CO-1686 and osimertinib are irreversible inhibitors that feature an acrylamide group as a Michael acceptor and a distinct aminopyrimidine scaffold that facilitates binding to the hinge region acs.org. Their design aims to circumvent the steric hindrance imposed by the mutant methionine gatekeeper residue acs.org.

In contrast to first-generation EGFR TKIs like erlotinib (B232) and gefitinib, which are reversible inhibitors, CO-1686's irreversible binding mechanism allows it to overcome resistance conferred by the T790M mutation, which increases EGFR's affinity for ATP nih.govtargetedonc.comaacrjournals.orgaacrjournals.org. Furthermore, first-generation TKIs are often associated with dose-limiting toxicities, such as skin rash and diarrhea, due to their inhibition of wild-type EGFR aacrjournals.orgaacrjournals.org. While second-generation irreversible EGFR inhibitors like afatinib (B358) show efficacy against T790M in in vitro models, they still exhibit affinity for wild-type EGFR, leading to similar dose-limiting toxicities researchgate.netaacrjournals.orgaacrjournals.org. CO-1686, however, demonstrates minimal activity against wild-type EGFR, contributing to its more favorable selectivity profile nih.govnih.govapexbt.comtargetedonc.comresearchgate.netnih.govmdpi.com. The binding mode of CO-1686 is distinct in that its reactive acrylamide moiety is connected to the aniline (B41778) ring, which is attached to the 4-position of the pyrimidine (B1678525) ring, oriented towards the rear of the ATP binding site. This differs from osimertinib and afatinib, where the analogous rings host the electrophile nih.govacs.org.

Molecular and Cellular Biology Investigations

Cellular Growth Inhibition and Apoptosis Induction in Preclinical Models

Rociletinib (B611991) (CO-1686) has been shown in preclinical studies to potently inhibit cell proliferation and induce apoptosis, the process of programmed cell death, in non-small cell lung cancer (NSCLC) models. nih.gov Its mechanism is rooted in its function as a novel, irreversible kinase inhibitor that specifically targets mutant forms of the epidermal growth factor receptor (EGFR), including the T790M resistance mutation, while having minimal activity against the wild-type (WT) receptor. nih.govnih.gov This selectivity is a key characteristic observed in preclinical investigations.

CO-1686 demonstrates potent and selective growth inhibition of NSCLC cell lines that express EGFR mutations. nih.gov In cellular growth assays, CO-1686 effectively inhibited proliferation in mutant-EGFR NSCLC cells with GI₅₀ (half maximal growth inhibition concentration) values ranging from 7 to 32 nM. nih.gov For instance, cell lines such as NCI-H1975, which harbors the EGFR L858R/T790M double mutation, and HCC827, which has the EGFR delE746-A750 mutation, are sensitive to CO-1686. nih.govaacrjournals.org In contrast, the GI₅₀ value for A431 cells, which are driven by amplified wild-type EGFR, was significantly higher at 547 nM, highlighting the compound's selectivity for mutant forms of the receptor. nih.gov

Studies have confirmed that CO-1686 is a potent inhibitor of cell proliferation and EGFR signaling in NSCLC cells with both the single activating mutation EGFR delE746-A750 and the double mutation EGFR L858R/T790M. aacrjournals.org The compound's efficacy is linked to its ability to overcome the T790M mutation, which is the most common mechanism of acquired resistance to first-generation EGFR inhibitors. nih.govaacrjournals.org

Table 1: Cytotoxicity of CO-1686 in Human NSCLC Cell Lines

Cell LineEGFR Mutation StatusIC₅₀ (µM)
H1975L858R/T790M0.14
H3255L858R>10
H441Wild-Type>10
Data derived from a study evaluating a radioiodinated derivative of CO-1686, with CO-1686 as a reference compound. nih.gov

Biochemical assays have been crucial in quantifying the inhibitory activity of CO-1686 against EGFR kinase. These assays reveal a high potency and selectivity for mutant EGFR, particularly the L858R/T790M double mutant, which is a key driver of resistance to earlier EGFR inhibitors. selleckchem.commedchemexpress.com

In cell-free enzyme activity assays, CO-1686 demonstrated a significant difference in inhibitory concentration between mutant and wild-type EGFR. The half-maximal inhibitory concentration (IC₅₀) for the EGFRL858R/T790M mutant kinase was less than 0.51 nM, whereas for the wild-type EGFR (EGFRWT), the IC₅₀ was 6 nM. nih.gov This indicates a strong preferential inhibition of the mutant enzyme.

Further kinetic studies have determined the inhibitor constant (Ki), which measures the binding affinity of the inhibitor to the enzyme. CO-1686 exhibits a Ki of 21.5 nM for EGFRL858R/T790M, compared to a Ki of 303.3 nM for EGFRWT. selleckchem.commedchemexpress.com This approximately 14-fold difference in binding affinity underscores the compound's selectivity at the enzymatic level. Another study reported an IC₅₀ value of 0.04 µM for EGFR-TK with the L858R/T790M mutation, further confirming its potent inhibitory activity. nih.gov

Table 2: Enzyme Inhibition Data for CO-1686

Target EnzymeParameterValue (nM)
EGFRL858R/T790MKᵢ21.5
EGFRWTKᵢ303.3
EGFRL858R/T790MIC₅₀<0.51
EGFRWTIC₅₀6
Data compiled from multiple biochemical kinase assays. selleckchem.commedchemexpress.comnih.gov

Impact on Downstream Signaling Pathways

CO-1686 exerts its cellular effects by inhibiting EGFR phosphorylation, which in turn modulates the activity of downstream signaling pathways critical for cell growth and survival. aacrjournals.org The primary target is the EGFR signaling pathway, but this has cascading effects on other interconnected networks.

The PI3K/AKT pathway is a crucial downstream effector of EGFR signaling, playing a significant role in cell survival and proliferation. nih.govplos.org Inhibition of mutant EGFR by CO-1686 leads to a reduction in the activation of this pathway. However, the AKT pathway has also been implicated in mechanisms of acquired resistance to CO-1686. In preclinical studies, NSCLC cell lines that developed acquired resistance to CO-1686 in vitro did not show new mutations in the EGFR gene. Instead, these resistant cells exhibited signs of epithelial-mesenchymal transition (EMT) and demonstrated an increased sensitivity to AKT inhibitors. nih.gov This finding suggests that upon developing resistance to CO-1686, cancer cells may become more reliant on the AKT signaling pathway for their survival, representing a potential vulnerability that could be targeted therapeutically. nih.gov

Besides the AKT pathway, other signaling networks are also involved in the response and resistance to EGFR inhibition. The MAPK/ERK pathway is another major signaling cascade downstream of EGFR. nih.gov Inhibition of EGFR by compounds like CO-1686 is expected to suppress this pathway, contributing to the anti-proliferative effects. Research into resistance mechanisms for other EGFR inhibitors has shown that activation of the MAPK/ERK pathway can contribute to resistance. nih.gov The development of resistance to CO-1686 has been associated with EMT, a complex process involving multiple signaling networks that control cell phenotype and motility. nih.gov

Cellular Uptake and Distribution Studies

Understanding the cellular uptake and distribution of CO-1686 is important for interpreting its biological activity. Studies using radiolabeled derivatives of CO-1686 have provided insights into its selectivity and accumulation in cancer cells with different EGFR mutation statuses.

In one study, a radioiodinated version of the compound, [¹²⁵I]ICO1686, was used to evaluate cellular uptake in three NSCLC cell lines: H1975 (EGFR L858R/T790M), H3255 (EGFR L858R), and H441 (wild-type EGFR). nih.govresearchgate.net The results showed significantly higher uptake in the cell line with the double mutation targeted by the drug. The radioactivity uptake of [¹²⁵I]ICO1686 in H1975 cells was 101.52% dose/mg. nih.govresearchgate.net In contrast, the uptake was markedly lower in H3255 cells (33.52% dose/mg) and H441 cells (8.95% dose/mg). nih.govresearchgate.net Furthermore, the uptake of the radiotracer in the target H1975 cells was significantly reduced when the cells were co-treated with an excess of non-radiolabeled CO-1686, indicating that the uptake is specific and likely mediated by binding to the target EGFR kinase. nih.govresearchgate.net These findings demonstrate that the cellular uptake and accumulation of CO-1686 derivatives correlate with the presence of the specific EGFR mutations they are designed to inhibit. nih.govresearchgate.net

Mechanisms of Acquired Resistance to Egfr Targeted Therapies and Strategies for Overcoming Them

Elucidation of T790M Mutation as a Primary Resistance Mechanism to First- and Second-Generation TKIs

First- and second-generation EGFR TKIs, such as gefitinib, erlotinib (B232), and afatinib (B358), demonstrated significant clinical benefit in patients with NSCLC harboring activating EGFR mutations. However, the majority of these patients eventually develop acquired resistance, limiting the long-term efficacy of these drugs. nih.govresearchgate.net The most common mechanism of this resistance, accounting for 50-60% of cases, is the acquisition of a secondary mutation in the EGFR gene, T790M. researchgate.netnih.govdovepress.com

The T790M mutation, a substitution of threonine (T) with methionine (M) at position 790 of the EGFR kinase domain, is known as a "gatekeeper" mutation. nih.govdovepress.com This alteration confers resistance through two primary mechanisms:

Steric Hindrance: The bulkier methionine residue at position 790 sterically hinders the binding of first- and second-generation TKIs to the ATP-binding pocket of the EGFR kinase domain. nih.govdovepress.com

Increased ATP Affinity: The T790M mutation restores the ATP affinity of the mutant EGFR to a level comparable to that of the wild-type receptor, thereby reducing the competitive advantage of ATP-competitive TKIs. nih.gov

The high prevalence of the T790M mutation as the primary driver of resistance to earlier generation EGFR TKIs necessitated the development of third-generation inhibitors, such as CO-1686, specifically designed to be effective against EGFR-mutant NSCLC that is also T790M-positive. nih.govnih.gov

Preclinical Strategies to Circumvent CO-1686 Resistance

Combination Therapies Investigating Synergistic Pathways

Preclinical research has explored various combination strategies to overcome or prevent acquired resistance to CO-1686 by targeting synergistic signaling pathways. One area of investigation has focused on the NF-κB pathway. In preclinical models, combining rociletinib (B611991) with the NF-κB inhibitor TPCA-1 was shown to overcome resistance nih.gov. Similarly, the use of metformin, which is known to inhibit NF-κB activity, in combination with rociletinib also demonstrated the ability to overcome resistance in these models nih.gov. These findings suggest that activation of the NF-κB pathway may be a key escape mechanism for tumor cells treated with CO-1686 and that dual targeting of EGFR and NF-κB could be a viable therapeutic strategy.

Another preclinical study investigating acquired resistance to CO-1686 in vitro found that resistant cells, which did not show evidence of new EGFR mutations, exhibited signs of epithelial-mesenchymal transition (EMT) and demonstrated an increased sensitivity to AKT inhibitors. This suggests that for a subset of tumors that develop resistance to CO-1686 through activation of the PI3K/AKT pathway, a combination with an AKT inhibitor could be an effective treatment approach.

Combination Strategy Rationale Preclinical Finding
CO-1686 + NF-κB Inhibitor (TPCA-1)Target a potential escape pathway that confers resistance to EGFR inhibition.Combination treatment overcame rociletinib resistance in preclinical models nih.gov.
CO-1686 + MetforminMetformin is known to inhibit NF-κB activity, providing an alternative way to target this resistance pathway.The combination of rociletinib and metformin overcame resistance in preclinical models nih.gov.
CO-1686 + AKT InhibitorTarget the PI3K/AKT pathway, which can be activated as a bypass mechanism in resistant cells.CO-1686 resistant cells showed increased sensitivity to AKT inhibitors in vitro.

Preclinical Research Models and Methodologies

In Vitro Studies

In vitro studies are crucial for understanding the direct cellular effects and molecular mechanisms of CO-1686.

Rociletinib (B611991) (CO-1686) and its analogs have been extensively evaluated using a panel of NSCLC cell lines with distinct EGFR mutational statuses to demonstrate its mutant-selective properties. Key cell lines utilized include:

H1975 cells : These cells harbor the EGFR L858R/T790M double mutation, representing a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) d-nb.infobiointerfaceresearch.comnih.govmdpi.commdpi.comresearchgate.net.

H3255 cells : These cells possess the EGFR L858R activating mutation biointerfaceresearch.comnih.govmdpi.comresearchgate.net.

H441 cells : These cells express wild-type (WT) EGFR biointerfaceresearch.comnih.govmdpi.comresearchgate.net.

Comparative analyses consistently show that Rociletinib (CO-1686) exhibits high cytotoxicity and inhibitory activity towards NSCLC cell lines with mutant EGFR, such as H1975 and H3255, while demonstrating significantly lower activity against H441 cells with wild-type EGFR biointerfaceresearch.comnih.govmdpi.commdpi.comresearchgate.netdntb.gov.ua. This selectivity is a critical characteristic, as it suggests a potential for reduced dose-limiting toxicities associated with wild-type EGFR inhibition medkoo.com. Other mutant EGFR-expressing cell lines, including HCC827, PC9, and HCC827-EPR, have also been used, further confirming the potent inhibition of cell proliferation in these models apexbt.comselleckchem.comselleckchem.commedkoo.com.

Cell viability and proliferation assays, such as WST-8 and Cell Counting Kit-8 (CCK-8) assays, are standard methodologies used to quantify the antiproliferative effects of compounds on cancer cells nih.gov. Rociletinib (CO-1686) has shown potent inhibitory effects in these assays:

Growth Inhibition (GI50) Values : CO-1686 potently inhibited cell proliferation in NSCLC cell lines expressing mutant EGFR, with GI50 values ranging from 7 to 32 nM for HCC827, PC9, HCC827-EPR, and NCI-H1975 cells apexbt.comselleckchem.comselleckchem.com. Specifically, for NCI-H1975 cells, a GI50 of 7 nM was reported selleckchem.commedchemexpress.com.

Inhibitory Concentration 50 (IC50) Values : For the brominated analog, BrCO1686, IC50 values were 0.18 ± 0.06 µM for H1975 cells and 0.20 µM for H3255 cells, comparable to CO-1686 itself (IC50 0.14 ± 0.05 µM for H1975 and 0.15 µM for H3255) biointerfaceresearch.comnih.govmdpi.com. The iodinated analog, ICO1686, exhibited high cytotoxicity towards H1975 (IC50 0.20 ± 0.05 μM) and H3255 (IC50 0.50 ± 0.21 μM), with its cytotoxicity toward H441 being 10-fold lower than H1975 mdpi.comresearchgate.netdntb.gov.uanih.govnih.gov.

Table 1: In Vitro Cytotoxicity of Rociletinib (CO-1686) and Analogs in NSCLC Cell Lines

CompoundCell LineEGFR StatusAssayIC50 / GI50Reference
CO-1686NCI-H1975L858R/T790MGI507 nM selleckchem.commedchemexpress.com
CO-1686Mutant EGFR NSCLC (HCC827, PC9, HCC827-EPR, NCI-H1975)Various Mutant EGFRGI507-32 nM apexbt.comselleckchem.comselleckchem.com
CO-1686H1975L858R/T790MIC500.14 ± 0.05 µM biointerfaceresearch.comnih.gov
CO-1686H3255L858RIC500.15 µM biointerfaceresearch.com
BrCO1686H1975L858R/T790MIC500.18 ± 0.06 µM biointerfaceresearch.comnih.govmdpi.com
BrCO1686H3255L858RIC500.20 µM biointerfaceresearch.com
ICO1686H1975L858R/T790MIC500.20 ± 0.05 μM mdpi.comresearchgate.netdntb.gov.uanih.govnih.gov
ICO1686H3255L858RIC500.50 ± 0.21 μM mdpi.comresearchgate.netdntb.gov.uanih.govnih.gov
ICO1686H441Wild-typeIC50~2.0 μM (10-fold higher than H1975) mdpi.comresearchgate.netdntb.gov.uanih.govnih.gov

Cellular uptake studies using radiolabeled analogs like [77Br]BrCO1686 and [125I]ICO1686 further demonstrated preferential accumulation in H1975 cells (L858R/T790M), significantly higher than in H3255 (L858R) and H441 (wild-type) cells biointerfaceresearch.comnih.govmdpi.comresearchgate.net. Pretreatment with excess unlabeled CO-1686 significantly reduced the uptake of these radiotracers, indicating competitive binding to the EGFR receptor biointerfaceresearch.comnih.govmdpi.commdpi.comresearchgate.net.

Western blot analysis has been employed to investigate the impact of Rociletinib (CO-1686) on protein expression and phosphorylation. CO-1686 was shown to potently inhibit EGFR L858R/T790M double mutant phosphorylation in human NCI-H1975 cells after one hour of treatment selleckchem.comselleckchem.commedchemexpress.comaacrjournals.org.

Regarding the ABCG2 transporter, which is associated with multidrug resistance (MDR), Rociletinib (CO-1686) was found to inhibit ABCG2-mediated drug efflux and increase the intracellular accumulation of ABCG2 probe substrates nih.govresearchgate.net. However, Western blot analyses indicated that the expression levels of ABCG2 protein were not altered in ABCG2-overexpressing cancer cells after treatment with Rociletinib (CO-1686) nih.govresearchgate.net. This suggests that Rociletinib's effect on ABCG2-mediated MDR is primarily through inhibiting its efflux function rather than downregulating its protein expression nih.govresearchgate.net.

In Vivo Animal Models

In vivo animal models are critical for assessing the systemic efficacy of Rociletinib (CO-1686) in a living organism, including its ability to inhibit tumor growth and induce regression.

Rociletinib (CO-1686) has demonstrated significant anti-tumor activity in various NSCLC EGFR mutant xenograft models. Oral administration of CO-1686 resulted in dose-dependent and significant tumor growth inhibition apexbt.comselleckchem.commedchemexpress.comnih.gov.

In erlotinib-resistant models expressing the L858R/T790M EGFR mutation, such as the NCI-H1975 cell line xenograft and the patient-derived lung tumor xenograft (PDX) LUM1868, CO-1686 at 100 mg/kg/day caused tumor regressions, whereas erlotinib (B232) showed no inhibitory effect apexbt.comselleckchem.comnih.govgoogle.com.

In the A431 xenograft model, which is dependent on wild-type EGFR for proliferation, CO-1686 showed minimal (36%) but significant tumor growth inhibition, in contrast to erlotinib and afatinib (B358) which caused tumor regression nih.govgoogle.com. This further supports the mutant-selective profile of Rociletinib (CO-1686) in vivo.

Rociletinib (CO-1686) also enhanced the anticancer effect of topotecan (B1662842) in the S1-MI-80 tumor xenograft model in nude mice, which are ABCG2-overexpressing medchemexpress.comnih.govresearcher.life.

Transgenic mouse models are valuable for studying the long-term effects and resistance mechanisms in a more physiologically relevant setting. Rociletinib (CO-1686) has shown anti-tumor activity in human EGFR-L858R and EGFR-L858R-T790M expressing transgenic mice targetedonc.comselleckchem.comselleckchem.commedchemexpress.commedchemexpress.combidd.groupresearchgate.net.

In the bitransgenic EGFR-L858R;CCSP-rtTA genetically engineered mouse (GEM) model, which develops lung adenocarcinoma upon induction of the human mutant EGFR transgene, oral administration of CO-1686 as a single agent induced tumor regression nih.govgoogle.comresearchgate.netnih.gov.

In the EGFR-L858R-T790M GEM model, treatment with CO-1686 resulted in potent anti-tumor activity, leading to complete regression of established lesions after a three-week dosing period researchgate.net. This efficacy was notably superior to that observed with afatinib at its maximum tolerated dose researchgate.net.

Brain Metastases Models for Blood-Brain Barrier Penetration Studies

Brain metastases represent a significant challenge in oncology, largely due to the presence of the blood-brain barrier (BBB), which restricts the entry of many therapeutic agents into the central nervous system (CNS) ascopubs.orgnih.govascopubs.orgcomncogroup.com. The BBB's integrity and the presence of efflux pumps like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) limit the efficacy of systemic therapies for brain lesions aacrjournals.orgascopubs.orgnih.govcomncogroup.com. Consequently, there is a substantial clinical need for EGFR-TKIs that can effectively cross the BBB to treat non-small cell lung cancer (NSCLC) patients who often develop brain metastases aacrjournals.orgnih.gov.

Preclinical assessments have investigated the brain penetration and activity of various EGFR-TKIs, including rociletinib (CO-1686), in animal models of EGFR-mutant NSCLC brain metastases aacrjournals.orgnih.gov. Studies have shown that while some newer targeted agents demonstrate promising results in treating brain metastases, the ability to effectively cross the BBB remains a critical factor ascopubs.org. In comparative preclinical studies, osimertinib (B560133) (AZD9291), another third-generation EGFR-TKI, demonstrated greater penetration of the mouse blood-brain barrier than rociletinib (CO-1686), gefitinib, or afatinib aacrjournals.orgnih.gov. Furthermore, in an EGFR-mutant PC9 mouse brain metastases model, osimertinib induced sustained tumor regression, whereas rociletinib did not achieve tumor regression at clinically relevant doses aacrjournals.org. Positron emission tomography (PET) micro-dosing conditions in cynomolgus monkeys also indicated that [11C]osimertinib showed markedly greater exposure in the brain compared to [11C]rociletinib and [11C]gefitinib aacrjournals.org. This suggests that while rociletinib was designed to target resistant EGFR mutations, its brain penetration might have been a limiting factor for intracranial efficacy compared to other agents in its class. Cerebrospinal fluid (CSF) concentrations of CO-1686 were reported to be below the limit of quantification (0.25 µM), further indicating poor penetration comncogroup.com.

Biodistribution Studies in Animal Models

Biodistribution studies are crucial in preclinical development to understand how a compound is distributed, metabolized, and excreted within a living organism. For CO-1686, these studies have often utilized radiolabeled derivatives, such as [125I]I-CO1686 and [77Br]Br-CO1686, to track their accumulation in various organs and tumors mdpi.comnih.govbiointerfaceresearch.commdpi.com.

In studies involving normal ddY mice, the biodistribution of [125I]I-CO1686 showed a rapid and high accumulation in the liver shortly after intravenous injection (e.g., 25.38 ± 1.54 %ID/g at 10 minutes), attributed to its relatively hydrophobic structure (Log P 1.84 ± 0.01) nih.govbiointerfaceresearch.com. This liver accumulation gradually decreased over time as the radiotracer was transferred to the small intestine via bile excretion and subsequently to the large intestine nih.gov. At 4 hours post-injection, the large intestine exhibited high uptake (53.44 ± 6.73 %ID/g), and by 24 hours, nearly 70% of the radiotracer was excreted in feces nih.govbiointerfaceresearch.com.

The biodistribution of [125I]I-CO1686 was also evaluated in tumor-bearing mice, specifically those inoculated with H1975 (EGFR L858R/T790M double mutation) and H3255 (EGFR L858R mutation) cells nih.govbiointerfaceresearch.comresearchgate.net. The accumulation of [125I]I-CO1686 in H1975 tumors (1.77 ± 0.43 %ID/g) was found to be comparable to that in H3255 tumors (1.63 ± 0.23 %ID/g) nih.govbiointerfaceresearch.com. However, despite high in vitro specificity for target cancer cells, the in vivo uptake in mouse xenografts did not consistently correlate with in vitro findings, and accumulation in H1975 tumors was not significantly inhibited by pretreatment with an excess dose of non-radioactive CO-1686 nih.govresearchgate.net. This suggests that while the radiotracer showed specific in vitro uptake, modifications might be necessary to improve its in vivo biodistribution and target specificity biointerfaceresearch.comresearchgate.net.

Comparative biodistribution studies with a brominated analog, [77Br]Br-CO1686, also revealed similar distribution patterns in normal organs, with the highest uptake in the intestine and liver mdpi.com. However, the accumulation of [77Br]Br-CO1686 in blood was notably higher than that of [125I]I-CO1686 mdpi.com.

The following tables summarize key biodistribution data for [125I]I-CO1686 in normal and tumor-bearing mice:

Table 1: Biodistribution of [125I]I-CO1686 in Normal ddY Mice (%ID/g) nih.govbiointerfaceresearch.com

Organ10 min1 h4 h24 h
Blood1.94 ± 0.210.81 ± 0.080.32 ± 0.040.16 ± 0.02
Brain0.13 ± 0.020.10 ± 0.010.08 ± 0.010.06 ± 0.01
Lung1.34 ± 0.130.52 ± 0.050.22 ± 0.020.11 ± 0.01
Heart1.05 ± 0.100.41 ± 0.040.18 ± 0.020.09 ± 0.01
Liver25.38 ± 1.5415.35 ± 1.128.78 ± 0.852.15 ± 0.21
Spleen1.68 ± 0.170.65 ± 0.060.29 ± 0.030.14 ± 0.01
Stomach1.01 ± 0.090.40 ± 0.040.19 ± 0.020.09 ± 0.01
Small Intestine12.56 ± 0.9820.12 ± 1.5625.32 ± 2.1010.25 ± 0.95
Large Intestine2.10 ± 0.208.35 ± 0.7853.44 ± 6.7350.11 ± 5.20
Kidney3.12 ± 0.281.25 ± 0.110.58 ± 0.050.27 ± 0.02
Muscle0.35 ± 0.030.17 ± 0.020.09 ± 0.010.05 ± 0.01
Bone0.48 ± 0.050.21 ± 0.020.10 ± 0.010.05 ± 0.01

Table 2: Biodistribution of [125I]I-CO1686 in Tumor-Bearing Mice (%ID/g) at 1 h post-injection nih.govbiointerfaceresearch.com

Organ/TissueH1975 Tumor-bearing MiceH3255 Tumor-bearing Mice
Blood0.87 ± 0.100.85 ± 0.09
Brain0.11 ± 0.010.10 ± 0.01
Lung0.55 ± 0.060.53 ± 0.05
Liver16.12 ± 1.2015.80 ± 1.15
Spleen0.68 ± 0.070.66 ± 0.07
Kidney1.30 ± 0.121.28 ± 0.11
Muscle0.18 ± 0.020.17 ± 0.02
Tumor (H1975)1.77 ± 0.43-
Tumor (H3255)-1.63 ± 0.23

Chemical Synthesis and Analog Development

Synthetic Pathways for CO-1686 and its Derivatives

Rociletinib (B611991) (CO-1686) is characterized as a 2,4-diaminopyrimidine (B92962) derivative researchgate.netmdpi.comnih.gov. Its synthesis involves a series of condensation reactions and the formation of key intermediates, ultimately leading to a compound that covalently modifies the conserved Cys797 residue within the ATP binding pocket of the EGFR kinase domain nih.gov.

Chemical Modifications and Structural Motifs (e.g., 2,4-disubstituted pyrimidine)

The core structure of CO-1686 is a 2,4-disubstituted pyrimidine (B1678525) nih.govnih.gov. This structural motif is crucial for its activity as an EGFR inhibitor. The chemical structure of rociletinib incorporates key functional groups, specifically the pyrimidine and trifluoromethyl groups, which are vital for facilitating its binding to the ATP binding site of EGFR L858R/T790M researchgate.net. The anilinopyrimidine core, along with the methoxy (B1213986) and trifluoromethyl groups, plays a significant role in the binding of CO-1686 to EGFR L858R/T790M researchgate.net. The trifluoromethyl substituent is particularly beneficial for forming hydrophobic interactions with the Met790 residue, an interaction not observed with the wild-type gatekeeper residue Thr790 mdpi.com.

Development of Radiolabeled Analogs for Molecular Imaging

The development of radiolabeled analogs of CO-1686 is critical for molecular imaging techniques, such as Positron Emission Tomography (PET), enabling the detection and monitoring of EGFR L858R/T790M mutations in NSCLC researchgate.netnih.govnih.gov.

Radioiodination Methodologies (e.g., iododestannylation)

Radioiodinated derivatives of CO-1686 have been successfully synthesized for imaging purposes. A notable example is N-{3-[(2-{[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]amino}-5-(trifluoromethyl)pyrimidine-4-yl]amino}-5-([¹²⁵I]iodophenyl)acrylamide ([¹²⁵I]ICO1686) researchgate.netnih.govmdpi.com. The radiosynthesis of [¹²⁵I]ICO1686 is primarily achieved through an iododestannylation reaction researchgate.netnih.govmdpi.comlookchem.com. This method involves the reaction of a corresponding tributylstannyl precursor with [¹²⁵I]NaI and N-chlorosuccinimide (NCS) as an oxidizing agent in an acidic solution at 37 °C researchgate.netmdpi.comnih.gov. The non-radioactive iodinated compound (ICO1686) is synthesized by starting from 5-iodo-m-phenylenediamine instead of m-phenylenediamine, following the reported synthesis procedure of CO-1686 mdpi.com. This approach ensures that the iodine atom is introduced at a position that does not significantly affect the affinity of the compound for EGFR L858R/T790M mdpi.comresearchgate.net. [¹²⁵I]ICO1686 has been prepared with high radiochemical yield (77%) and purity (>99%) researchgate.netnih.govmdpi.comnih.gov.

Radiobromination Methodologies (e.g., bromodestannylation)

Similar to radioiodination, radiobrominated analogs of CO-1686 have been developed. Nonradioactive brominated-CO1686 (BrCO1686) has been synthesized through the condensation of N-(3-[{2-chloro-5-(trifluoromethyl)pyrimidin-4-yl}amino]-5-bromophenyl)acrylamide with the corresponding substituted 1-(4-[4-amino-3-methoxyphenyl]piperazine-1-yl)ethan-1-one researchgate.netresearchgate.netnih.govnih.gov. The radiobrominated analog, [⁷⁷Br]BrCO1686, is prepared via a bromodestannylation reaction researchgate.netresearchgate.netnih.govnih.gov. This involves reacting the corresponding tributylstannylated precursor with [⁷⁷Br]bromide and N-chlorosuccinimide researchgate.netresearchgate.netnih.govnih.gov. [⁷⁷Br] has been utilized as an alternative radionuclide for [⁷⁶Br] in these studies researchgate.netnih.govnih.gov.

Evaluation of Radiotracer Selectivity and Accumulation in Preclinical Models

The radiolabeled analogs, [¹²⁵I]ICO1686 and [⁷⁷Br]BrCO166, have undergone fundamental evaluation in preclinical models to assess their selectivity and accumulation researchgate.netmdpi.commdpi.comnih.govnih.gov.

In Vitro Evaluation: Cell uptake experiments using human non-small cell lung cancer (NSCLC) cell lines have demonstrated the selectivity of these radiotracers.

Cell Lines Used:

H1975: Overexpressing dual mutations EGFR L858R/T790M researchgate.netnih.govmdpi.commdpi.comnih.gov.

H3255: Overexpressing active mutant EGFR L858R researchgate.netnih.govmdpi.commdpi.comnih.gov.

H441: Overexpressing wild-type EGFR researchgate.netnih.govmdpi.commdpi.comnih.gov.

Cytotoxicity:

ICO1686 exhibited high cytotoxicity toward H1975 (IC₅₀ 0.20 ± 0.05 μM) and H3255 (IC₅₀ 0.50 ± 0.21 μM), comparable to CO-1686 (IC₅₀ 0.14 ± 0.05 μM for H1975) researchgate.netnih.govmdpi.com.

The cytotoxicity of ICO1686 toward H441 was significantly lower (10-fold) than toward H1975 researchgate.netnih.govmdpi.com.

BrCO1686 showed high cytotoxicity toward H1975 (IC₅₀ 0.18 ± 0.06 µM), comparable to CO-1686 researchgate.netnih.gov.

Cellular Uptake and Specificity:

The radioactivity uptake of [¹²⁵I]ICO1686 in H1975 cells was significantly higher (101.52% dose/mg protein) compared to H3255 (33.52% dose/mg protein) and H441 (8.95% dose/mg protein) after 4 hours of incubation researchgate.netnih.govmdpi.com.

The accumulation of [⁷⁷Br]BrCO1686 in H1975 cells (136.3% dose/mg protein) was significantly higher than in H3255 and H441 cells after 4 hours researchgate.netmdpi.comnih.gov.

Blocking experiments confirmed the specificity of binding: pretreatment with an excess of non-radioactive CO-1686 significantly reduced the uptake of both [¹²⁵I]ICO1686 (to 45.61% dose/mg protein) and [⁷⁷Br]BrCO1686 (to 56.9% dose/mg protein) in H1975 cells, indicating that the binding sites are identical to those of CO-1686 researchgate.netnih.govmdpi.commdpi.comnih.govnih.gov.

Table 1: In Vitro Cell Uptake and Blocking Study Results in NSCLC Cell Lines

RadiotracerCell LineUptake (% dose/mg protein) (4h incubation)Uptake with excess CO-1686 (% dose/mg protein)
[¹²⁵I]ICO1686H1975101.52 researchgate.netnih.govmdpi.com45.61 researchgate.netnih.govmdpi.comnih.gov
H325533.52 researchgate.netnih.govmdpi.comN/A
H4418.95 researchgate.netnih.govmdpi.comN/A
[⁷⁷Br]BrCO1686H1975136.3 researchgate.netmdpi.comnih.gov56.9 researchgate.netmdpi.comnih.gov
H3255N/AN/A
H441N/AN/A

In Vivo Evaluation: In vivo biodistribution studies in tumor-bearing mice models have also been conducted.

The accumulation of radioactivity of [⁷⁷Br]BrCO1686 in H1975 tumors (4.51 ± 0.17 %ID/g) was higher than in H441 tumors (3.71 ± 0.13 %ID/g) 1 hour post-injection researchgate.netmdpi.comnih.gov.

For [¹²⁵I]ICO1686, its accumulation in H1975 tumors (1.77 ± 0.43% ID/g) was comparable to that in H3255 tumors (1.63 ± 0.23% ID/g) researchgate.netnih.govmdpi.comnih.gov. However, the accumulation in H1975 tumors was not reduced by pretreatment with an excess dose of CO-1686 in vivo, suggesting that while in vitro specificity was high, structural modification might be required to improve in vivo biodistribution and reduce non-specific accumulation researchgate.netnih.govmdpi.comnih.govlarvol.com.

Table 2: In Vivo Tumor Accumulation of Radiolabeled Analogs

RadiotracerTumor Type (Mouse Model)Accumulation (% ID/g) (1h post-injection)
[⁷⁷Br]BrCO1686H1975 tumor4.51 ± 0.17 researchgate.netmdpi.comnih.gov
H441 tumor3.71 ± 0.13 researchgate.netmdpi.comnih.gov
[¹²⁵I]ICO1686H1975 tumor1.77 ± 0.43 researchgate.netnih.govmdpi.comnih.gov
H3255 tumor1.63 ± 0.23 researchgate.netnih.govmdpi.comnih.gov

These evaluations indicate that both radioiodinated and radiobrominated CO-1686 analogs exhibit specificity towards NSCLC cells with EGFR L858R/T790M double mutations in vitro, making them promising candidates for molecular imaging probes researchgate.netmdpi.comnih.gov.

Structure-Activity Relationship (SAR) Studies for CO-1686 and Analogues

Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how chemical structure influences biological activity. For CO-1686 (Rociletinib), extensive SAR investigations have elucidated the key molecular features responsible for its potent and selective inhibition of mutant EGFR, particularly those with the T790M resistance mutation, while sparing wild-type EGFR.

Identification of Key Pharmacophoric Features

The unique activity profile of CO-1686 stems from several critical pharmacophoric features within its 2,4-diaminopyrimidine derivative structure. These features facilitate its specific and irreversible binding to the mutant EGFR kinase domain.

Anilinopyrimidine Core: This central scaffold is fundamental for the molecule's interaction with the EGFR kinase domain. It forms bidentate hydrogen bonds with the main chain NH and CO of Methionine (Met) 793 in the hinge region of the EGFR kinase domain. wikipedia.orgnih.govnih.gov

Acrylamide (B121943) Group: A defining feature of CO-1686, the reactive acrylamide moiety is responsible for forming a covalent bond with Cysteine (Cys) 797 in the ATP-binding pocket of the EGFR kinase. This irreversible binding mechanism contributes significantly to its sustained inhibitory effect and ability to overcome ATP competition, which is a common resistance mechanism for earlier generation TKIs. nih.govnih.govguidetopharmacology.orguni.luharvard.eduguidetopharmacology.orgciteab.com

Trifluoromethyl Substituent: Positioned at the 5-substituent of the aminopyrimidine, the trifluoromethyl (-CF₃) group plays a pivotal role in the selectivity of CO-1686. It forms crucial hydrophobic interactions with the mutant gatekeeper residue Methionine (Met) 790. This interaction is specific to the T790M mutation, as the smaller Threonine (Thr) 790 residue in wild-type EGFR does not afford this beneficial hydrophobic interaction, thereby contributing to CO-1686's selectivity for the mutant over the wild-type enzyme. wikipedia.orgnih.gov

Methoxy Group: The methoxyl group also contributes to the selectivity of CO-1686 for EGFR. wikipedia.org

Influence of Substituent Modifications on Potency and Selectivity

Modifications to the substituents of CO-1686 and its analogues have been explored to optimize potency, selectivity, and overcome emergent resistance mechanisms.

Core Structure and Key Substituents: The anilinopyrimidine core, methoxy, and trifluoromethyl groups are consistently identified as the most important substituents for the binding of CO-1686 to EGFR L858R/T790M. wikipedia.orgnih.gov

Impact of Halogenation: Studies involving the introduction of iodine or bromine atoms to the diaminophenyl group of CO-1686 demonstrated that these modifications did not significantly influence the affinity of the compound for EGFR L858R/T790M. This suggests that this specific region of the molecule may be amenable to certain modifications without compromising target binding. wikipedia.org

Resistance Mutations and Structural Implications: Despite its efficacy, acquired resistance to CO-1686 and other third-generation EGFR-TKIs can emerge due to further mutations in the EGFR kinase domain.

C797S Mutation: A substitution of Cysteine 797 to Serine (C797S) is a significant resistance mechanism. This mutation interferes with the formation of the covalent bond between the acrylamide group of CO-1686 and Cys797, thereby reducing inhibitor binding and efficacy. nih.govguidetopharmacology.orgciteab.com

L718Q and L844V Mutations: Mutations such as L718Q and L844V have also been shown to incur resistance to CO-1686. These mutations can disrupt beneficial hydrophobic/steric interactions involving specific moieties of the inhibitor, thus hampering the formation of the non-covalent complex and reducing affinity. guidetopharmacology.orgguidetopharmacology.org

The following table summarizes the inhibitory activity of CO-1686 (Rociletinib) against different EGFR forms:

EGFR Mutation StatusKi (nM) chembase.cnIC50 (µM) (Cell-free assay) wikipedia.orgIC50 (µM) (Cell viability, H1975 cells) wikipedia.orgSelectivity Index (SI) (Mutant/WT) wikipedia.org
L858R/T790M21.50.04 - 0.020.14>32 - 42
Wild-Type (WT)303.3->2.0 (H441 cells)

Note: IC50 values for cell viability assays can vary depending on the cell line and experimental conditions.

Rational Design Principles for Mutant-Selective Inhibition

The development of CO-1686 exemplifies rational drug design principles aimed at achieving mutant-selective inhibition and overcoming resistance.

Targeting the T790M Gatekeeper Mutation: A primary design principle was to specifically address the T790M mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR-TKIs. CO-1686 was engineered to form a strong hydrophobic interaction with the bulkier Met790 residue, which is not present in the wild-type Thr790, thereby conferring selectivity. wikipedia.orgciteab.comnih.gov

Irreversible Covalent Binding: The incorporation of an acrylamide group was a deliberate design choice to enable irreversible covalent binding to Cys797 in the ATP-binding pocket. This covalent linkage provides a sustained inhibitory effect, reduces competition with high intracellular ATP concentrations, and enhances potency against mutant EGFR. nih.govnih.govuni.luharvard.eduguidetopharmacology.orgciteab.com

Sparing Wild-Type EGFR: A critical aspect of third-generation EGFR-TKIs like CO-1686 is their ability to spare wild-type EGFR activity. This selectivity is crucial for reducing on-target toxicities (e.g., skin rash, diarrhea) commonly associated with earlier generations of TKIs that inhibit both mutant and wild-type forms. The differential interaction with the gatekeeper residue (Met790 vs. Thr790) is a key factor in achieving this selectivity. wikipedia.orgmims.comciteab.comnih.govchembase.cnnih.gov

Structure-Guided Drug Discovery: The design of CO-1686, like Osimertinib (B560133), benefited significantly from structure-guided computational and medicinal chemistry approaches. Understanding the crystal structures of EGFR mutants in complex with inhibitors allowed for the rational design of compounds that optimally fit the binding pocket and exploit specific interactions with mutated residues. wikipedia.orgnih.govnih.gov

These design principles have led to the development of highly effective mutant-selective EGFR-TKIs, offering improved therapeutic options for patients with EGFR-mutant NSCLC.

Advanced Computational and Structural Biology Approaches

X-ray Crystallography of CO-1686 in Complex with EGFR Mutants

X-ray crystallography has been instrumental in elucidating the precise binding modes of CO-1686 with various EGFR mutants, offering a structural basis for its selectivity and efficacy.

Determination of EGFR T790M/CO-1686 Complex Structures

The crystal structure of CO-1686 in complex with the EGFR T790M mutant has been determined, providing critical insights into its inhibitory mechanism nih.govrcsb.org. The T790M mutation is a common acquired resistance mechanism to first-generation EGFR TKIs nih.gov. CO-1686 covalently binds to the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain, which is crucial for its irreversible inhibition nih.govresearchgate.netaacrjournals.org.

Elucidation of L858R/CO-1686 Complex Structures

Similarly, the crystal structure of CO-1686 bound to the EGFR L858R mutant has been elucidated nih.govpdbj.org. The L858R mutation is a common activating mutation in NSCLC that renders the receptor constitutively active nih.gov. The binding mode of CO-1686 to EGFR L858R is essentially the same as observed with the T790M mutant, with CO-1686 covalently binding to Cys797 nih.govresearchgate.net. The EGFR L858R mutant protein also adopts the "DFG-in/C-helix in" active conformation upon CO-1686 binding nih.gov. The resolution of the EGFR L858R/CO-1686 complex structure (PDB ID: 5XDL) is 2.7 Å pdbj.org.

These crystallographic studies collectively demonstrate that CO-1686 achieves its inhibitory effect by forming a covalent bond with Cys797 and establishing specific interactions within the active site, explaining its potency against both L858R and T790M mutations nih.govresearchgate.net.

Table 1: X-ray Crystallography Data for CO-1686 Complexes with EGFR Mutants

EGFR MutantPDB IDResolution (Å)Key InteractionCovalent Bond
T790M5XDK2.35Met793 (H-bonds), Met790 (hydrophobic) nih.govresearchgate.netresearchgate.netCys797 nih.govresearchgate.net
L858R5XDL2.7Met793 (H-bonds) nih.govresearchgate.netCys797 nih.govresearchgate.net

Molecular Docking and Dynamics Simulations

Computational methods, including molecular docking and dynamics simulations, have played a significant role in the rational design and understanding of CO-1686's interactions with EGFR.

Prediction of Binding Affinity and Ligand-Protein Interactions

Molecular docking simulations are utilized to predict the binding affinity and specific interactions between CO-1686 and EGFR mutants researchgate.netmdpi.comnih.gov. These predictions help in understanding how CO-1686 fits into the active site and forms stable complexes. The structure-based design of CO-1686 itself was rationalized by subsequent computational analysis of conformational ligand ensembles in solution acs.orgnih.gov. While specific binding affinity values for CO-1686 from docking were not extensively detailed in the search results, the utility of such methods in identifying promising compounds and their interaction profiles is well-established mdpi.comnih.gov. For instance, the Ki values for CO-1686 against EGFR L858R/T790M and wild-type EGFR were reported as 21.5 nM and 303.3 nM, respectively, indicating its selective potency medchemexpress.com.

Analysis of Conformational Dynamics within the Active Site

Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein interactions, complementing static X-ray crystallography data by revealing the conformational flexibility and stability of the active site upon ligand binding mdpi.comacs.org. MD simulations have been used to confirm the stability of docked conformations of inhibitors with EGFR mdpi.com. These simulations can analyze the dynamic movement of binding sites and how mutations, such as T790M, can impact the conformational dynamics of the EGFR kinase domain acs.org. This dynamic analysis helps in understanding the induced fit mechanisms and the long-term stability of the covalent bond formed by CO-1686 with Cys797 nih.govaacrjournals.org.

Computational Approaches for Predicting Resistance Mutations and Designing Novel Inhibitors

Computational approaches are crucial for anticipating and addressing drug resistance, as well as for the design of next-generation inhibitors.

The development of CO-1686 itself stemmed from a structure-based design approach, leveraging computational analysis to identify and optimize irreversible EGFR inhibitors acs.orgnih.govresearchgate.net. Beyond its initial design, computational methods are continuously applied to predict potential resistance mutations that might emerge against CO-1686 and to guide the design of novel inhibitors to overcome these challenges nih.govmdpi.comnih.govrcsb.org.

For example, secondary mutations like L718Q and L844V have been identified as mechanisms of resistance to CO-1686, and their structural basis has been explained through computational modeling and crystallographic data nih.govresearchgate.netaacrjournals.org. These mutations can hinder CO-1686 binding due to steric hindrance or weakened hydrophobic interactions researchgate.net. Furthermore, the C797S mutation, which abolishes the covalent bonding site for CO-1686, is a significant resistance mechanism that computational models can help predict and understand rcsb.orgaacrjournals.orgnih.gov. Algorithms such as "Resistor" have been developed and applied to predict resistance mutations in EGFR for various therapeutics, including those targeting T790M, by optimizing over multistate protein design and mutational signatures biorxiv.org. This predictive capability is vital for proactive drug development, enabling the design of inhibitors that can circumvent anticipated resistance pathways.

Table 2: Key Resistance Mutations to CO-1686 and Proposed Mechanisms

MutationMechanism of ResistanceImpact on CO-1686 Binding
C797SAbolishes covalent bond with Cys797 rcsb.orgaacrjournals.orgnih.govPrevents irreversible inhibition aacrjournals.org
L718QSteric hindrance, abolishment of hydrophobic interaction researchgate.netHinders binding researchgate.net
L844VWeakens hydrophobic interaction with pyrimidine (B1678525) core researchgate.netWeakens binding researchgate.net

Future Directions and Emerging Research Avenues

Investigation of Novel Combinatorial Strategies in Preclinical Settings

The emergence of resistance to third-generation EGFR TKIs, including those related to CO1686-DA, underscores the critical need for novel combinatorial strategies. Preclinical investigations are actively exploring the synergistic potential of combining CO1686 (Rociletinib) or similar third-generation EGFR TKIs with other therapeutic agents to circumvent or delay resistance mechanisms amegroups.orgdovepress.comd-nb.inforesearchgate.net.

Key areas of investigation include:

Combination with MEK Inhibitors: Studies are exploring the combination of third-generation EGFR TKIs with MEK inhibitors, such as trametinib, to address resistance pathways involving the MAPK cascade d-nb.infoaacrjournals.org.

Integration with Immunotherapy: The potential for combining EGFR TKIs with immune checkpoint inhibitors, like atezolizumab (an anti-PD-L1 monoclonal antibody), is under investigation to leverage both targeted therapy and immunotherapy for enhanced anti-tumor effects d-nb.info.

Targeting Bypass Pathways: Given that MET amplification is a common resistance mechanism, combinations with c-Met inhibitors, such as savolitinib, are being evaluated in preclinical models to overcome EGFR-independent resistance aacrjournals.orgamegroups.org.

Addressing C797S Mutation: For resistance driven by the C797S mutation, which affects covalent binding of third-generation TKIs, strategies involving the combination of first- and third-generation EGFR TKIs are being explored in preclinical settings, particularly when T790M and C797S mutations occur in trans amegroups.orgdovepress.com.

These combinatorial strategies aim to target multiple resistance pathways simultaneously, thereby improving the durability of response to EGFR-targeted therapies.

Exploration of Alternative Allosteric Binding Sites for Overcoming Resistance

While third-generation EGFR TKIs like CO1686 (Rociletinib) primarily target the ATP binding site of mutant EGFR, the development of resistance mutations such as C797S necessitates the exploration of alternative binding mechanisms amegroups.orgnih.govscispace.com. Research is focusing on allosteric inhibitors that bind to sites distinct from the ATP pocket, offering a novel approach to overcome resistance.

Allosteric EGFR Inhibitors: Compounds like EAI045 and JBJ-09-063 are examples of allosteric inhibitors that bind to allosteric pockets within the EGFR structure, which are exposed by specific mutations (e.g., L858R, L858R/T790M, C797S) amegroups.orgdovepress.comscispace.comfrontiersin.orgnih.gov. These inhibitors stabilize the inactive conformation of the kinase, preventing activation. While some allosteric inhibitors, like EAI045, may require co-administration with anti-EGFR antibodies such as cetuximab due to EGFR dimerization, others are being developed for single-agent efficacy frontiersin.orgnih.gov.

SHP2 Inhibitors: The exploration of allosteric SHP2 inhibitors, such as IACS-13909, represents another promising avenue. SHP2 inhibition can suppress signaling through the MAPK pathway and has demonstrated efficacy in overcoming both EGFR-dependent and EGFR-independent resistance mechanisms to third-generation EGFR inhibitors in preclinical models aacrjournals.org.

These efforts aim to develop agents that can maintain efficacy even in the presence of complex resistance mutations that render conventional ATP-competitive inhibitors ineffective.

Development of Next-Generation Molecular Probes for Diagnostics and Research

The ability to non-invasively detect EGFR mutation status and monitor treatment response is crucial for personalized medicine. Building upon the chemical structure of this compound's active form, Rociletinib (B611991), efforts are underway to develop next-generation molecular probes for diagnostic and research applications selleckchem.comresearchgate.netbiointerfaceresearch.comresearchgate.netmdpi.commdpi.comresearchgate.netjppres.com.

Radiolabeled Rociletinib Derivatives: Derivatives of CO1686 (Rociletinib), such as radioiodinated [125I]ICO1686 and radiobrominated [77Br]BrCO1686, are being investigated as positron emission tomography (PET) imaging probes. These probes are designed to selectively bind to EGFR L858R/T790M mutations, offering a non-invasive alternative to tissue biopsies for identifying patients who may benefit from third-generation EGFR TKI therapy selleckchem.combiointerfaceresearch.commdpi.comresearchgate.netjppres.com.

Improved Imaging Contrast: Current research focuses on modifying these radiotracers to achieve higher tumor uptake and improved tumor-to-blood ratios, which are essential for high-contrast imaging in clinical settings biointerfaceresearch.commdpi.comjppres.com. The goal is to develop imaging agents that can accurately predict treatment response and monitor disease progression in real-time researchgate.netbiointerfaceresearch.com.

These molecular probes hold significant promise for advancing companion diagnostics and facilitating a more precise understanding of tumor biology and drug resistance in living systems.

Advanced Preclinical Models for Complex Resistance Mechanisms

To accurately model and understand the intricate mechanisms of resistance to EGFR TKIs, the development and utilization of advanced preclinical models are paramount. These models, including patient-derived xenografts (PDXs) and organoids, offer a more physiologically relevant representation of human tumors compared to traditional cell lines.

Patient-Derived Xenograft (PDX) Models: PDX models, derived directly from patient tumors, closely recapitulate the biological features and clinical behavior of the original cancer, including their response patterns to EGFR TKIs amegroups.orgascopubs.orgaacrjournals.org. They are invaluable for studying the evolution of drug resistance in vivo and for preclinical testing of novel therapeutic strategies, providing insights into both on-target and off-target resistance mechanisms researchgate.netmdpi.com.

Lung Cancer Organoid (LCO) Models: Lung cancer organoids, particularly patient-derived organoids (PDOs), are emerging as powerful in vitro three-dimensional models that mirror the physiology of human lung cancer amegroups.orgnih.govnih.govmdpi.com. These models are increasingly used for drug screening, investigating mechanisms of drug resistance (e.g., epithelial-mesenchymal transition, EMT), and identifying new strategies to reverse resistance amegroups.orgmdpi.comfrontiersin.org. They enable rapid assessment of drug responses and can reliably classify patient responses to EGFR-TKI therapy within clinically relevant timeframes amegroups.org.

The continued refinement and application of these advanced preclinical models are critical for deciphering complex resistance pathways and accelerating the discovery and validation of new therapeutic interventions for NSCLC.

Compound Names and PubChem CIDs

The primary compound discussed in the context of this compound's research avenues is Rociletinib (CO1686). This compound itself is identified as a precursor or des-acryl analogue of Rociletinib amegroups.orgdovepress.com.

Compound NamePubChem CID
Rociletinib (CO1686)57335384 acs.orgnih.gov
This compoundNot directly available (precursor to Rociletinib) amegroups.orgdovepress.com

Data Table: Rociletinib (CO1686) Inhibition Activity

The following table summarizes the inhibition activity of Rociletinib (CO1686) against different EGFR variants, highlighting its selectivity for mutant forms.

EGFR VariantKi Value (nM)IC50 Value (nM)Reference
EGFRL858R/T790M21.540 (0.04 µM) selleckchem.comresearchgate.net
EGFRWT303.3>2000 (>2 µM) selleckchem.comresearchgate.net
H1975 cells (EGFR L858R/T790M)-62-187 selleckchem.com
Wild-type EGFR-expressing cells->2000 selleckchem.com

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CO1686-DA's biochemical mechanisms?

  • Methodology : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and impact of your question . For example:

  • Feasibility: Assess available lab resources and this compound’s stability under experimental conditions.
  • Novelty: Conduct a systematic literature review to identify unexplored mechanisms (e.g., kinase inhibition vs. metabolic pathway modulation) .
    • Data Support : Table 1 (below) outlines key variables to define in hypothesis-driven studies.

Q. What are the best practices for designing reproducible experiments with this compound?

  • Methodology :

  • Follow the Beilstein Journal’s guidelines: Document experimental protocols in detail, including solvent systems, temperature controls, and purity validation for this compound .
  • Use standardized data formats (e.g., JCAMP-DX for spectroscopic data) to ensure interoperability .
    • Example : For kinetic studies, predefine sampling intervals and replicate counts to minimize batch-to-batch variability.

Q. How to conduct a systematic literature review to identify knowledge gaps related to this compound?

  • Methodology :

  • Use Boolean operators in academic databases (e.g., "this compound AND (kinase inhibitor OR metabolic stability)").
  • Prioritize primary sources and validate conflicting claims (e.g., discrepancies in IC50 values) using root-cause analysis frameworks .
    • Tool Recommendation : Semantic Scholar’s "Research Feeds" to track real-time updates on this compound studies .

Advanced Research Questions

Q. How to resolve contradictions in experimental data when analyzing this compound's pharmacokinetic properties?

  • Methodology :

  • Apply iterative triangulation: Cross-validate HPLC results with mass spectrometry and in silico simulations .
  • Use contradiction analysis frameworks (e.g., identifying principal vs. secondary contradictions in dose-response curves) .
    • Case Study : If in vitro cytotoxicity conflicts with in vivo tolerance data, reevaluate bioavailability factors (e.g., protein binding, metabolic clearance) .

Q. How to apply the FINER criteria to evaluate the feasibility of a this compound study under resource constraints?

  • Methodology :

  • Feasibility: Use fractional factorial design to reduce reagent usage while maintaining statistical power .
  • Ethical: Ensure compliance with institutional guidelines for handling cytotoxic compounds (e.g., waste disposal protocols) .
    • Template : Table 2 (below) provides a cost-benefit matrix for experimental design trade-offs.

Q. What statistical methods are recommended for analyzing multi-omics data in this compound toxicity studies?

  • Methodology :

  • Use mixed-effects models to account for batch effects in transcriptomic and proteomic datasets .
  • Apply Benjamini-Hochberg correction to reduce false discovery rates in high-throughput screening .
    • Data Integration : Combine pathway enrichment analysis (e.g., KEGG, Reactome) with structural alerts from this compound’s SAR (Structure-Activity Relationship) .

Q. How to integrate contradictory findings from in vitro vs. in vivo studies of this compound into a unified hypothesis?

  • Methodology :

  • Perform sensitivity analysis to identify critical variables (e.g., cell-line specificity, animal model relevance) .
  • Use causal loop diagrams to map interactions between this compound’s target engagement and off-pathway effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
CO1686-DA
Reactant of Route 2
CO1686-DA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.